1-(Chloroethynyl)-4-methoxybenzene
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Overview
Description
1-(Chloroethynyl)-4-methoxybenzene is an organic compound characterized by the presence of a chloroethynyl group attached to a benzene ring substituted with a methoxy group
Preparation Methods
The synthesis of 1-(Chloroethynyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzene (anisole) and chloroacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium or copper to facilitate the coupling reaction.
Procedure: The chloroacetylene is reacted with 4-methoxybenzene in the presence of the catalyst, leading to the formation of this compound.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Chloroethynyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethynyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloroethynyl group can be achieved using hydrogenation catalysts, converting it into an ethyl group.
Common Reagents and Conditions: Typical reagents include palladium on carbon for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include substituted benzene derivatives, ketones, and carboxylic acids.
Scientific Research Applications
1-(Chloroethynyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: In the materials science field, it is used in the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloroethynyl)-4-methoxybenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may affect pathways
Properties
CAS No. |
33491-06-4 |
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Molecular Formula |
C9H7ClO |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
1-(2-chloroethynyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H7ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3 |
InChI Key |
ILJZGRRJJPWXBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CCl |
Origin of Product |
United States |
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